N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimidoindole derivative characterized by a thioacetamide linkage to a 2-fluorophenyl group and a 3-methyl substitution on the pyrimido[5,4-b]indole core. Key structural features include:
- Core: Pyrimido[5,4-b]indole with a 4-oxo group.
- Substituents: 3-methyl (core), thioether bridge, and 2-fluorophenyl (acetamide side chain).
- Key Functional Groups: Fluorine (electron-withdrawing), thioether (flexible, lipophilic), and methyl (conformational influence).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-24-18(26)17-16(11-6-2-4-8-13(11)22-17)23-19(24)27-10-15(25)21-14-9-5-3-7-12(14)20/h2-9,22H,10H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUASTFRWHPBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthetic modifications, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H15FN4O2S, with a molecular weight of 382.41 g/mol. The compound belongs to the class of pyrimido[5,4-b]indole derivatives, which are known for their diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial properties. However, further validation through extensive studies is necessary to confirm these effects .
- Immune Modulation : The compound has been identified as a selective stimulator of Toll-like receptor 4 (TLR4), which plays a critical role in the innate immune response. Synthetic modifications of the pyrimido[5,4-b]indole scaffold have shown differential effects on NFκB activation and cytokine production in human and murine cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have revealed critical insights into the biological activity of N-(2-fluorophenyl)-2-thioacetamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-fluorophenyl)-2-thioacetamide | Similar thioamide structure | Anticancer activity |
| 3-Methylpyrimido[5,4-b]indole | Lacks fluorine substituent | Antimicrobial properties |
| 2-Acetylpyrimidine | Different substituents | Anti-inflammatory effects |
The presence of both sulfur in the nonoxidized form and the carboxamide function is essential for maintaining biological activity. Moreover, spatial considerations between these functional groups are crucial for optimal interaction with biological targets .
Case Studies and Research Findings
- High-throughput Screening : A cell-based high-throughput screen identified substituted pyrimido[5,4-b]indoles as potent NFκB activators. The findings suggest that modifications at specific positions (N-3 and N-5) can significantly influence cytokine production and cytotoxicity .
- Toxicity Assessment : Toxicity assays using MTT viability methods indicated that most analogues exhibited some level of toxicity; however, certain nitrogen analogues showed reduced toxicity while retaining TLR4 agonist activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound to structurally related pyrimidoindoles, focusing on substituent variations and their inferred effects on physicochemical and biological properties.
Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives
Key Observations
Acetamide Substituent Effects: Cyclohexyl vs. The target’s 2-fluorophenyl group balances lipophilicity with aromatic interactions, likely improving target binding .
Bridge Modifications (X = S, O, SO₂): Thioether (S): Common in active analogs (e.g., Compound 40, ); balances flexibility and lipophilicity. Oxy (O): Reduces lipophilicity (Compound 9, ), possibly diminishing cell penetration .
Core Substituent Variations: 3-Methyl (Target) vs. 5-Methyl (Compound 40): Methyl position influences core conformation. The 3-methyl group in the target may restrict rotational freedom, optimizing receptor interactions .
Table 2: Impact of Substituents on Drug-Likeness
Preparation Methods
Formation of the Indole-Pyrimidine Hybrid
The pyrimido[5,4-b]indole system is synthesized through a cyclocondensation reaction between 5-aminoindole derivatives and β-keto esters. For example, 5-amino-3-methylindole reacts with ethyl acetoacetate under acidic conditions to yield 3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole.
Reaction conditions :
Functionalization at Position 2
The thioether group is introduced via nucleophilic displacement using thiourea or potassium thioacetate. Chlorination of the pyrimidine ring at position 2 (using POCl₃) precedes thiolation.
Procedure :
- Chlorination : 3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole (1.0 equiv) is treated with POCl₃ (3.0 equiv) at 110°C for 6 hours to form 2-chloro-3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole.
- Thiolation : The chlorinated intermediate reacts with potassium thioacetate (1.5 equiv) in DMF at 60°C for 4 hours, yielding 2-mercapto-3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole.
Introduction of the Acetamide Side Chain
Synthesis of 2-Chloro-N-(2-fluorophenyl)acetamide
2-Fluoroaniline (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) under basic conditions (triethylamine, 2.0 equiv) at 0–5°C. The product is isolated via filtration and recrystallized from ethanol.
Coupling via Thioether Formation
The thiolated pyrimidoindole (1.0 equiv) undergoes alkylation with 2-chloro-N-(2-fluorophenyl)acetamide (1.1 equiv) in the presence of K₂CO₃ (2.0 equiv) in anhydrous DMF at 50°C for 8 hours.
Workup :
- Extraction with ethyl acetate and water.
- Column chromatography (silica gel, hexane/ethyl acetate 4:1).
- Yield : 60–65%.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms >95% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H, indole-H), 7.85–7.20 (m, 4H, aromatic), 4.30 (s, 2H, CH₂CO), 3.65 (s, 3H, N-CH₃), 2.50 (s, 3H, CH₃).
- HRMS (ESI) : m/z calculated for C₂₀H₁₆FN₃O₂S [M+H]⁺: 406.0984; found: 406.0986.
Comparative Analysis of Synthetic Routes
| Step | Method A (This Work) | Method B (Alternative) |
|---|---|---|
| Pyrimidoindole Yield | 68–72% | 60–65% (microwave-assisted) |
| Thioether Formation | 60–65% | 55–58% (phase-transfer) |
| Total Yield | 28–34% | 18–22% |
Method A offers superior reproducibility, while Method B reduces reaction time but sacrifices yield.
Q & A
Q. How can batch-to-batch variability in synthetic yield be minimized?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track intermediate formation (e.g., pyrimidoindole cyclization at 150 cm⁻¹).
- Quality-by-Design (QbD) : Optimize using a central composite design (CCD) for critical parameters (temperature, solvent ratio, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
